PPARγ Transactivation: EC50 of 2.3 µM Differentiates from Fenofibric Acid (EC50 1.47 µM)
In a cell-based dual-luciferase reporter assay using HEK293 cells expressing mouse PPARγ, 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid (CAS 42017-94-7) exhibited an EC50 of 2.30E+3 nM (2.3 µM) [1]. By comparison, fenofibric acid (CAS 42017-89-0), the active metabolite of fenofibrate, demonstrated a PPARγ EC50 of 1.47 µM in analogous transactivation assays . The 1.6‑fold difference in potency, attributable to the absence of the gem‑dimethyl group in the target compound, translates to a distinct pharmacological fingerprint that prevents direct substitution in PPAR‑focused experimental designs.
| Evidence Dimension | PPARγ transactivation potency |
|---|---|
| Target Compound Data | EC50 = 2.3 µM (mouse PPARγ, HEK293 cells) |
| Comparator Or Baseline | Fenofibric acid EC50 = 1.47 µM (PPARγ) |
| Quantified Difference | 1.6‑fold lower potency |
| Conditions | Dual-luciferase reporter assay in HEK293 cells expressing Gal4-PPARγ chimeric receptor; 24 h incubation |
Why This Matters
This 1.6‑fold potency differential confirms that CAS 42017-94-7 is not a functional surrogate for fenofibric acid in PPARγ activation studies, necessitating compound-specific procurement.
- [1] BindingDB. Agonist activity at mouse PPARgamma expressed in HEK293 cells. EC50 = 2.30E+3 nM. Accessed 2026. View Source
